molecular formula C18H27NO7 B6460934 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid CAS No. 2549000-54-4

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid

Cat. No.: B6460934
CAS No.: 2549000-54-4
M. Wt: 369.4 g/mol
InChI Key: ULKSKCBIPJDXMQ-UHFFFAOYSA-N
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Description

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is a complex organic compound that features a piperidine ring substituted with methoxymethyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-(methoxymethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler piperidine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of simpler piperidine derivatives.

Scientific Research Applications

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets such as receptors or enzymes. The methoxy and piperidine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine
  • 1-[(3,5-dimethoxyphenyl)methyl]-4-(ethoxymethyl)piperidine
  • 1-[(3,5-dimethoxyphenyl)methyl]-4-(hydroxymethyl)piperidine

Uniqueness

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.C2H2O4/c1-18-12-13-4-6-17(7-5-13)11-14-8-15(19-2)10-16(9-14)20-3;3-1(4)2(5)6/h8-10,13H,4-7,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKSKCBIPJDXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=CC(=CC(=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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